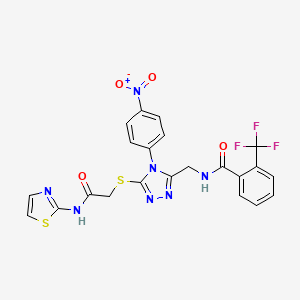

N-((4-(4-nitrophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide

Descripción

This compound features a 1,2,4-triazole core substituted with a 4-nitrophenyl group at position 4 and a thioether-linked thiazole moiety at position 3. The thioether bridge connects to a 2-oxoethyl group functionalized with a thiazol-2-ylamino substituent. The triazole’s methyl group at position 3 is further derivatized with a 2-(trifluoromethyl)benzamide group. This structural complexity confers unique electronic and steric properties, making it a candidate for exploring biological activities such as enzyme inhibition or anticancer effects. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the thiazole and nitro groups may contribute to π-π stacking or hydrogen-bonding interactions in target binding .

Propiedades

IUPAC Name |

N-[[4-(4-nitrophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F3N7O4S2/c23-22(24,25)16-4-2-1-3-15(16)19(34)27-11-17-29-30-21(38-12-18(33)28-20-26-9-10-37-20)31(17)13-5-7-14(8-6-13)32(35)36/h1-10H,11-12H2,(H,27,34)(H,26,28,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQAVMFIMXMXCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)[N+](=O)[O-])SCC(=O)NC4=NC=CS4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F3N7O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((4-(4-nitrophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide is a complex compound that incorporates multiple pharmacophores, including a triazole ring, thiazole moiety, and a nitrophenyl group. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent research findings.

Chemical Structure

The compound can be structurally represented as follows:

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, primarily focusing on its anticancer effects. The presence of the triazole and thiazole rings is particularly significant in enhancing its biological properties.

Anticancer Activity

Recent studies have shown that compounds containing triazole and thiazole moieties exhibit potent anticancer activities. For instance, derivatives of triazoles have demonstrated significant cytotoxic effects against various cancer cell lines. The compound has been evaluated for its efficacy against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and others.

The mechanism through which this compound exerts its anticancer effects can be attributed to several factors:

- Inhibition of Cancer Cell Proliferation : The compound has been shown to inhibit cell proliferation in vitro, with IC50 values indicating its potency against specific cancer cell lines.

- Induction of Apoptosis : Studies suggest that the compound may induce apoptosis in cancer cells through the activation of intrinsic pathways involving mitochondrial dysfunction.

- Targeting Specific Proteins : Molecular docking studies indicate that the compound interacts with key proteins involved in cancer progression, potentially disrupting their function.

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

- Triazole Derivatives : A study found that compounds with a triazole core exhibited IC50 values less than 10 µM against various cancer cell lines, suggesting strong anticancer potential .

- Thiazole Compounds : Another investigation highlighted that thiazole derivatives showed significant selectivity against A549 cells with IC50 values around 5 µM .

- Combination Therapies : Research has indicated that combining triazole and thiazole derivatives with existing chemotherapeutic agents enhances their efficacy and reduces resistance .

Data Table: Biological Activity Summary

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| N-(5-methyl-4-phenyldithiocarbamoyl)-triazole | MCF-7 | 8.5 | Induces apoptosis |

| Thiazole derivative X | A549 | 5.0 | Inhibits proliferation |

| Triazole derivative Y | HepG2 | 9.0 | Disrupts protein interactions |

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that can include the formation of thiazole and triazole rings through various chemical pathways. The characterization of the compound is primarily done using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry to confirm its molecular structure.

Antimicrobial Properties

Research has shown that derivatives of thiazole and triazole exhibit significant antimicrobial activity. For instance, compounds containing thiazole rings have been evaluated for their efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus . The incorporation of nitrophenyl and trifluoromethyl groups enhances the biological activity of these compounds by improving their lipophilicity and bioavailability.

Anticancer Activity

The structural features of N-((4-(4-nitrophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide suggest potential anticancer properties. Studies have indicated that similar compounds can inhibit cancer cell proliferation in vitro . The mechanism often involves the induction of apoptosis in cancer cells, making these compounds promising candidates for further development in cancer therapeutics.

Material Science Applications

Beyond biological applications, compounds like N-((4-(4-nitrophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-(trifluoromethyl)benzamide may also find applications in material science. Their unique chemical structure allows them to be explored as potential candidates for developing new materials with specific electronic or optical properties.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Comparison Points

Compared to 1,2,3-triazoles (), the 1,2,4-triazole offers greater synthetic flexibility for regioselective substitution .

Substituent Effects: The trifluoromethylbenzamide group in the target compound contrasts with simpler benzamides (e.g., 8a) or methoxybenzamides (). The CF3 group increases lipophilicity (logP ~3.5 estimated) compared to methoxy (logP ~2.0) .

Synthetic Routes :

- The target compound likely requires sequential cyclization (for triazole) and nucleophilic substitution (for thioether), similar to methods in (reflux with active methylene compounds) and (K2CO3-mediated coupling) .

- Yields for triazole-thiazole hybrids (e.g., 70–80% in ) are comparable to those of thiadiazole derivatives, though reaction times vary (5–10 hours vs. 3 hours for oxadiazoles) .

Bioactivity Trends :

- Thiazole-containing compounds (e.g., a) show antiproliferative or kinase-inhibitory activity, suggesting the target compound may share similar mechanisms .

- The nitro group in the target compound could act as a redox-sensitive moiety, unlike the chlorophenyl group in 3a, which may enhance electrophilic interactions .

Challenges and Opportunities

Q & A

Basic: What are the key strategies for synthesizing this compound, and what reaction conditions are critical for optimizing yields?

Answer:

The synthesis involves multi-step protocols, including:

- Thiazole/triazole ring formation : Use thiourea with α-haloketones under reflux (ethanol, 70–80°C) to form the thiazole core .

- Thioether linkage : Coupling via nucleophilic substitution between thiol-containing intermediates and chloroacetamide derivatives in anhydrous dioxane with triethylamine as a base .

- Amidation : Reacting benzamide derivatives with activated carbonyl groups (e.g., chloroacetyl chloride) under controlled pH and temperature (20–25°C) to avoid side reactions .

Critical conditions : Solvent choice (e.g., acetonitrile for polar intermediates), catalyst use (e.g., K₂CO₃ for deprotonation), and inert atmospheres to prevent oxidation .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Answer:

- Functional group modulation : Replace the 4-nitrophenyl group with electron-withdrawing (e.g., 3,4-dichlorophenyl) or donating (e.g., methoxyphenyl) substituents to assess impact on target binding .

- Bioisosteric replacements : Substitute the thiazole-2-ylamino moiety with benzothiazole or pyridazine rings to enhance solubility or affinity .

- In silico-guided design : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or enzymes, followed by synthesis and binding assays (SPR/ITC) .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., trifluoromethyl singlet at ~δ 120 ppm) and connectivity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and detect byproducts .

- HRMS : High-resolution mass spectrometry to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Advanced: How can researchers resolve contradictions in reported biological activity data for structural analogs?

Answer:

- Orthogonal assays : Compare results across multiple assays (e.g., enzymatic inhibition vs. cell viability) to rule out assay-specific artifacts .

- Structural validation : Confirm analog identity via X-ray crystallography or 2D-NMR to exclude isomerism or impurities .

- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., liver microsomes) to distinguish intrinsic activity from bioavailability limitations .

Basic: What in vitro assays are recommended for initial biological evaluation?

Answer:

- Anticancer screening : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Antimicrobial testing : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorogenic substrates for kinases/proteases (e.g., EGFR, COX-2) to identify mechanistic pathways .

Advanced: How can synthetic routes be optimized for scalability and reproducibility?

Answer:

- Flow chemistry : Implement continuous flow systems for exothermic steps (e.g., thioether formation) to improve safety and yield .

- Catalyst screening : Test Pd/C or organocatalysts for Suzuki couplings or amidation steps to reduce reaction times .

- DoE (Design of Experiments) : Use statistical models to optimize variables (temperature, solvent ratio) and minimize batch variability .

Basic: What computational tools are suitable for predicting this compound’s physicochemical properties?

Answer:

- Lipinski’s Rule of Five : SwissADME to predict logP, solubility, and bioavailability .

- pKa estimation : MarvinSketch or ACD/Labs to identify ionizable groups (e.g., benzamide NH) .

- Solubility prediction : COSMO-RS for solvent compatibility in formulation .

Advanced: How can tautomerism or isomerism in the triazole-thione moiety affect bioactivity?

Answer:

- Tautomeric analysis : Use ¹H NMR (DMSO-d6 vs. CDCl₃) to detect thione-thiol equilibrium shifts .

- X-ray crystallography : Resolve solid-state tautomeric forms and correlate with activity data .

- DFT calculations : Model energy differences between tautomers to predict dominant forms in solution .

Basic: What strategies mitigate instability of reactive intermediates during synthesis?

Answer:

- Low-temperature quenching : Add intermediates to cold aqueous solutions to stabilize thiols or enolates .

- In situ generation : Use coupling reagents (e.g., EDC/HOBt) for unstable acyl intermediates without isolation .

- Protecting groups : Employ tert-butyloxycarbonyl (Boc) for amines during multi-step sequences .

Advanced: How can in vivo efficacy be rationally designed based on in vitro data?

Answer:

- PK/PD modeling : Correlate plasma concentrations (LC-MS/MS) with target engagement (e.g., tumor growth inhibition) .

- Prodrug strategies : Modify the trifluoromethylbenzamide group to enhance oral absorption .

- Toxicology screening : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG inhibition) early in development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.